REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH3:21][I:22].[Cl:3][c:4]1[c:5](-[c:9]2[cH:10][n:11][cH:12][cH:13][cH:14]2)[n:6][s:7][n:8]1.[K+:19].[K+:20].[Na:2].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27].[OH2:28].[SH2:1]>>[S:1]([c:4]1[c:5](-[c:9]2[cH:10][n:11][cH:12][cH:13][cH:14]2)[n:6][s:7][n:8]1)[CH3:21]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nsnc1-c1cccnc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Type
|
product
|
Smiles
|
CSc1nsnc1-c1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |